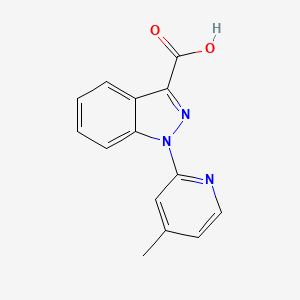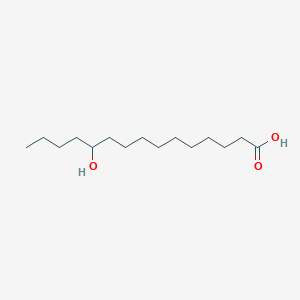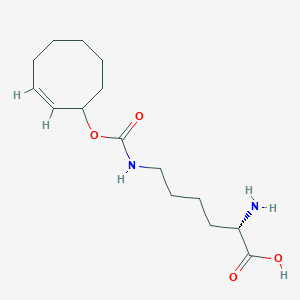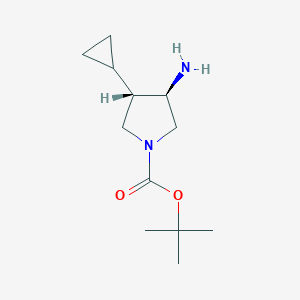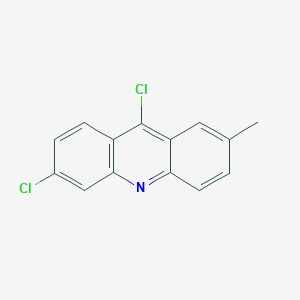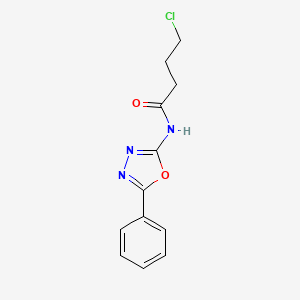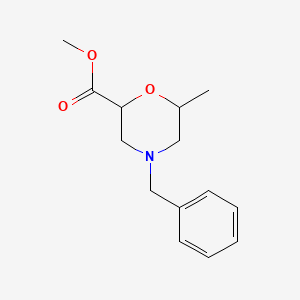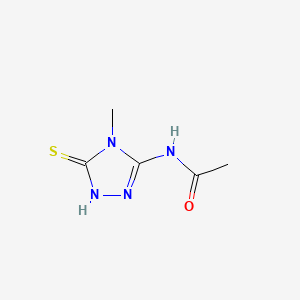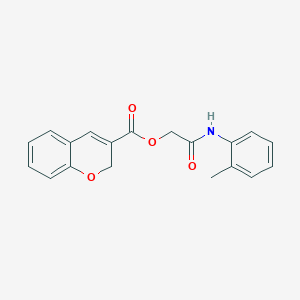![molecular formula C13H11Cl2N5 B12938848 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-14-3](/img/structure/B12938848.png)
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds This compound is characterized by the presence of a purine ring system substituted with a chloromethylbenzyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamidine derivatives under controlled conditions.
Introduction of the Chloromethylbenzyl Group: The chloromethylbenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the purine core with a chloromethylbenzyl halide in the presence of a base such as potassium carbonate.
Chlorination: The final step involves the chlorination of the purine derivative to introduce the chlorine atom at the desired position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring or the substituents.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-7-(3-(chloromethyl)phenyl)-7H-purin-2-amine
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-one
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-thiol
Uniqueness
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
924904-14-3 |
|---|---|
Fórmula molecular |
C13H11Cl2N5 |
Peso molecular |
308.16 g/mol |
Nombre IUPAC |
6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19) |
Clave InChI |
YINKEZOWPCJDOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC(=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)

